molecular formula C14H13FN4S B11053430 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11053430
M. Wt: 288.35 g/mol
InChI Key: ZANVUFUXAHOAID-VMPITWQZSA-N
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Description

6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves several steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction conditions typically involve the use of an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active sites of enzymes such as carbonic anhydrase and cholinesterase, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity.

Properties

Molecular Formula

C14H13FN4S

Molecular Weight

288.35 g/mol

IUPAC Name

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13FN4S/c1-9(2)13-16-17-14-19(13)18-12(20-14)8-5-10-3-6-11(15)7-4-10/h3-9H,1-2H3/b8-5+

InChI Key

ZANVUFUXAHOAID-VMPITWQZSA-N

Isomeric SMILES

CC(C)C1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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